molecular formula C11H10ClNO2S2 B2684092 Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone CAS No. 866039-47-6

Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone

Cat. No.: B2684092
CAS No.: 866039-47-6
M. Wt: 287.78
InChI Key: PPCDZIRJJBVTIF-UHFFFAOYSA-N
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Description

“Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone” is a chemical compound with the molecular formula C11H10ClNO2S2 . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic properties .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray diffraction, ATR-IR, 1H, 13C, COSY and HSQC NMR spectra . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis of Cyclic Sulfonamides

Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone has been used in the synthesis of novel cyclic sulfonamides via the thermal Diels-Alder reaction. This method facilitated the creation of structures like 2-(4-chlorobenzyl)-5-(1H-imidazol-4-yl)-2,3,3a,4,5,7a-hexahydrobenzo[d] isothiazole 1,1-dioxide, which acts as a histamine H3 receptor antagonist (Greig, Tozer, & Wright, 2001).

Fluoroalkylative Aryl Migration

The compound's derivatives have been employed in fluoroalkylative aryl migration reactions using sodium di- and monofluoroalkanesulfinates. This application underscores its utility in creating fluorinated molecules, which are significant in pharmaceutical chemistry (He, Tan, Ni, & Hu, 2015).

Friedel-Crafts Sulfonylation

In Friedel-Crafts sulfonylation reactions, this compound has shown utility, indicating its versatility in organic synthesis. This reaction is beneficial for generating diaryl sulfones under ambient conditions, showcasing the compound's role in facilitating sulfonation reactions (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Antiproliferative Compounds

The compound has been utilized in the synthesis of antiproliferative agents against human cancer cell lines. Specifically, 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones demonstrated potent activity, highlighting the compound's potential in medicinal chemistry applications (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Anticonvulsant Agents

Derivatives incorporating a sulfonamide moiety have shown promise as anticonvulsant agents, further emphasizing the compound's relevance in pharmaceutical research (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Future Directions

The future directions for research on “Benzyl (2-chloro-1,3-thiazol-5-yl)methyl sulfone” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds could be further investigated for their potential as therapeutic agents in various diseases .

Properties

IUPAC Name

5-(benzylsulfonylmethyl)-2-chloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c12-11-13-6-10(16-11)8-17(14,15)7-9-4-2-1-3-5-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCDZIRJJBVTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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